Tracazolate

Übersicht

Beschreibung

Tracazolate: (ICI-136,753) is an anxiolytic drug used primarily in scientific research. It is a pyrazolopyridine derivative, closely related to pyrazolopyrimidine drugs such as zaleplon.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tracazolat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung des Pyrazolopyridin-Kerns umfasstSpezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Tracazolat beinhaltet die Skalierung der Labor-Syntheseverfahren. Dazu gehört die Optimierung der Reaktionsbedingungen für die Großproduktion, die Sicherstellung einer gleichbleibenden Qualität und die Implementierung von Reinigungsverfahren, um das Endprodukt mit hoher Reinheit zu erhalten. Der Prozess kann kontinuierliche Fließreaktoren und automatisierte Systeme umfassen, um die Effizienz zu verbessern und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Subunit Composition Dictates Functional Response

Tracazolate's effects vary dramatically based on GABA<sub>A</sub> receptor subunit combinations:

| Receptor Composition | This compound Effect | Key Determinants |

|---|---|---|

| α1β3γ2s | Potentiation | Gamma2s presence |

| α1β3ε | Inhibition | Epsilon subunit replacement |

| α1β1δ | Potentiation | Delta subunit (enhanced max current) |

| α1β1γ2s | Mixed modulation | Leftward EC<sub>50</sub> shift + reduced max amplitude |

-

Gamma subunit role : Replacement of γ2s with ε subunits reverses this compound's effect from potentiation to inhibition, mediated by residues 206–230 in γ2's N-terminal domain .

-

Beta subunit selectivity : β3-containing receptors (Asn265 in TM2) show higher this compound sensitivity than β1 variants .

Modulation of α1β2δ Receptors

This compound profoundly enhances δ-subunit-containing receptors:

| Parameter | Without this compound | With 10 μM this compound |

|---|---|---|

| GABA EC<sub>50</sub> | 3 μM | 0.75 μM (4× decrease) |

| Max Current Amplitude | Baseline | 23× increase |

| Peak Current (EC<sub>50</sub> GABA) | 59× amplification |

Key observations:

-

The δ subunit's L286S mutation abolishes this compound-induced maximum current enhancement .

-

Co-application with GABA creates biphasic currents due to differing activation kinetics .

Comparative Pharmacology with Neurosteroids

| Modulator | Max Current Increase | EC<sub>50</sub> Shift | Desensitization Pattern |

|---|---|---|---|

| This compound | 23× (α1β2δ) | 4× leftward | Reduced |

| THDOC (Neurosteroid) | 8–10× | 2× leftward | Increased |

-

This compound outperforms tetrahydrodeoxycorticosterone (THDOC) in both efficacy and potency at δ-containing receptors .

-

Unlike neurosteroids, this compound does not convert δ-receptor responses to strongly desensitizing currents .

Mechanistic Insights

-

Dual efficacy : Functions as either positive allosteric modulator (γ/δ-containing) or negative modulator (ε-containing) .

-

Concentration dependence : Higher this compound concentrations paradoxically reduce maximal currents in γ2s-containing receptors while lowering EC<sub>50</sub> .

-

Silent receptor activation : Converts α1β2δ receptors (normally weakly responsive) into functionally significant ion channels .

This subunit-selective modulation explains this compound's unique anxiolytic profile and provides a template for designing subtype-specific GABA<sub>A</sub> receptor modulators. The data underscore the critical importance of receptor composition in determining pharmacological outcomes .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Tracazolate exhibits a unique pharmacological profile characterized by its ability to enhance GABA A receptor activity without significant sedative effects. Key findings regarding its pharmacological properties include:

- Anxiolytic Activity : this compound has been shown to enhance the binding of benzodiazepines to GABA A receptors, indicating its potential as a nonsedative anxiolytic. In various animal models, it demonstrated significant anticonflict activity, which is predictive of anxiolytic effects in humans .

- Anticonvulsant Properties : While this compound possesses anticonvulsant effects, it is considerably less potent than traditional anxiolytics like chlordiazepoxide. Its efficacy in this regard has been noted in rodent studies .

- Muscle Relaxant Effects : The compound has also shown muscle-relaxant properties, contributing to its overall profile as a versatile therapeutic agent .

Clinical Studies

- Open-label Trials : Early studies indicated that this compound was effective in reducing anxiety symptoms without significant side effects. For instance, a small trial showed that patients with moderate-to-severe anxiety experienced notable improvements when treated with this compound .

- Animal Models : In various animal studies, this compound exhibited significant anxiolytic effects without the sedative side effects commonly associated with benzodiazepines. It was found to be effective in tests such as the Shock-Induced Suppression of Drinking test and the Geller-Seifter conflict test .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other anxiolytics:

| Compound | Anxiolytic Potency | Sedative Effects | Anticonvulsant Activity |

|---|---|---|---|

| This compound | Moderate | Low | Low |

| Chlordiazepoxide | High | Moderate | Moderate |

| Diazepam | High | High | Moderate |

Wirkmechanismus

Tracazolate exerts its effects through allosteric modulation of GABA(A) receptors. It is selective for GABA(A) receptors containing α1 and β3 subunits but exhibits different effects depending on the third type of subunit making up the receptor complex. This unique receptor binding profile allows this compound to have anxiolytic and anticonvulsant effects, with sedative and muscle relaxant effects appearing only at higher doses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Cartazolat

- ICI-190,622

- Etazolat

- Zaleplon

Vergleich: Tracazolat ist unter diesen Verbindungen einzigartig durch sein spezifisches Rezeptorbindungsprofil und seine Fähigkeit, GABA(A)-Rezeptoren, die α1- und β3-Untereinheiten enthalten, selektiv zu modulieren. Diese Selektivität trägt zu seinen unterschiedlichen pharmakologischen Wirkungen bei und macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung .

Biologische Aktivität

Tracazolate, a pyrazolopyridine derivative, is primarily recognized for its anxiolytic properties and its interaction with gamma-aminobutyric acid (GABA) receptors. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other anxiolytics.

This compound acts predominantly as a modulator of GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. It exhibits a unique pharmacological profile by potentiating or inhibiting receptor function depending on the specific subunit combinations present in the receptor complex.

- GABA(A) Receptor Interaction : this compound enhances the current amplitude evoked by GABA at various receptor subtypes. For instance, in studies involving recombinant GABA(A) receptors expressed in Xenopus laevis oocytes, this compound was shown to significantly potentiate the response of alpha1beta3gamma2s receptors while demonstrating inhibitory effects when the gamma2 subunit was replaced with epsilon .

- Subunit Specificity : The efficacy of this compound is influenced by the composition of the receptor subunits. Notably, it has been found that the presence of different beta and gamma subunits alters the drug's potency and intrinsic efficacy . For example, replacing the beta3 subunit with beta1 resulted in a marked change in functional response, highlighting this compound's selective action based on receptor configuration.

Comparative Efficacy and Safety Profile

This compound's anxiolytic effects have been compared to traditional benzodiazepines like chlordiazepoxide. Research indicates that:

- Potency : this compound exhibits approximately one-quarter to one-half the potency of chlordiazepoxide in rodent models . In behavioral assays such as the Shock-Induced Suppression of Drinking test, both drugs demonstrated dose-related increases in anxiety relief but with differing sedative liabilities.

- Sedative Effects : Unlike benzodiazepines, which often lead to sedation and tolerance, this compound has a more favorable profile. In rotarod performance tests assessing motor coordination, this compound did not significantly impair performance even at high doses (up to 400 mg/kg), whereas chlordiazepoxide caused substantial impairment at much lower doses (around 18.9 mg/kg) .

Case Studies and Research Findings

Several studies have highlighted this compound's potential as a therapeutic agent:

- Animal Studies : In rodent models, this compound showed significant anticonvulsant and anxiolytic effects without developing tolerance over extended periods (12 days) . This suggests a stable therapeutic window that could be beneficial for chronic anxiety management.

- Pharmacological Profiles : A study indicated that this compound increased GABA-mediated currents significantly in specific receptor configurations (e.g., α1β2δ), demonstrating a 59-fold increase in current amplitude at half-maximal GABA concentrations . This underscores its potential utility in enhancing GABAergic transmission where needed.

Summary Table of Biological Activity

| Parameter | This compound | Chlordiazepoxide |

|---|---|---|

| Potency | 0.25 - 0.5 times | Standard reference |

| Sedative Liability | Low | High |

| Anxiolytic Efficacy | Significant | Significant |

| Development of Tolerance | None observed | Commonly develops |

| Maximum Current Increase | Up to 59-fold | Variable |

Eigenschaften

CAS-Nummer |

41094-88-6 |

|---|---|

Molekularformel |

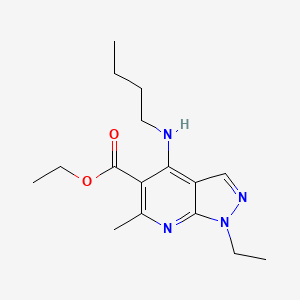

C16H24N4O2 |

Molekulargewicht |

304.39 g/mol |

IUPAC-Name |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |

InChI-Schlüssel |

PCTRYMLLRKWXGF-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

Kanonische SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

Key on ui other cas no. |

41094-88-6 |

Synonyme |

4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.